molecular formula C15H15Cl2NO2 B15099001 (2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide

(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide

Cat. No.: B15099001
M. Wt: 312.2 g/mol
InChI Key: JJMPABSHZFTXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide is an organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with chlorine atoms and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide typically involves the reaction of 2,4-dichloronaphthol with N,N-diethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted naphthalene derivatives.

Scientific Research Applications

(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorinated aromatic structure.

    2,4-dichlorophenol: A degradation product of 2,4-D with similar chemical properties.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but with an additional chlorine atom.

Uniqueness

(2,4-dichloronaphthyloxy)-N,N-diethylcarboxamide is unique due to its naphthalene ring structure, which imparts different chemical and biological properties compared to the simpler phenoxy compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C15H15Cl2NO2

Molecular Weight

312.2 g/mol

IUPAC Name

(2,4-dichloronaphthalen-1-yl) N,N-diethylcarbamate

InChI

InChI=1S/C15H15Cl2NO2/c1-3-18(4-2)15(19)20-14-11-8-6-5-7-10(11)12(16)9-13(14)17/h5-9H,3-4H2,1-2H3

InChI Key

JJMPABSHZFTXAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.